molecular formula C15H20N4O3S B6457654 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine CAS No. 2548996-87-6

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine

Cat. No.: B6457654
CAS No.: 2548996-87-6
M. Wt: 336.4 g/mol
InChI Key: KNMBXQBWILRIEK-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine is a potent and selective inhibitor of human dipeptidyl peptidase 1 (DPP1), also known as cathepsin C. This compound is a key research tool for investigating the role of DPP1 in the activation of granule-associated serine proteases (neutrophil elastase, proteinase 3, and cathepsin G) in neutrophils and macrophages. By covalently modifying the active site of DPP1, this inhibitor effectively blocks the downstream amplification of protease activity, making it a critical compound for studying neutrophilic inflammatory processes . Research applications are primarily focused on elucidating the mechanisms of DPP1 in a range of conditions, including alpha-1-antitrypsin deficiency , bronchiectasis, and chronic obstructive pulmonary disease (COPD). Its specific mechanism and high selectivity provide researchers with a means to dissect protease-driven pathophysiology without the confounding effects of broader protease inhibition, offering significant potential for the development of novel therapeutic strategies for neutrophil-mediated diseases.

Properties

IUPAC Name

1-benzylsulfonyl-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12-16-15(17-22-12)10-18(2)14-8-19(9-14)23(20,21)11-13-6-4-3-5-7-13/h3-7,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBXQBWILRIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its antimicrobial properties, cytotoxicity, and molecular interactions.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H18N4O3S
  • Molecular Weight : 342.39 g/mol
  • CAS Number : [1775503-47-3]

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3gMicrococcus luteusSelective action
3fCandida spp.High antifungal activity

The compound 3g showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria, with a notable MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . Additionally, it exhibited antifungal activity against Candida species .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on HaCat and Balb/c 3T3 cells indicated that certain derivatives of the compound displayed promising results in inhibiting cell proliferation. The cytotoxic effects were evaluated alongside their antimicrobial activities, suggesting a dual mechanism of action .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins such as DNA gyrase and MurD. The most active derivative (compound 3g) formed critical interactions within the active sites:

  • Binding Energies : Comparable to ciprofloxacin.
  • Key Interactions : Three hydrogen bonds with SER1084, ASP437, and GLY459 were noted, stabilizing the compound within the active site.

These interactions are crucial for the expression of its antibacterial activity, indicating that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

Several research articles have highlighted the biological potential of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities, particularly focusing on their antimicrobial properties against clinical strains of bacteria .
  • Comparative Analysis : In comparative studies with existing antibiotics like ciprofloxacin, compounds derived from this compound demonstrated comparable or superior activity against resistant bacterial strains .

Comparison with Similar Compounds

3-(5-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

  • Molecular Formula : C₂₁H₂₂N₄O₅S
  • Molecular Weight : 442.5 g/mol
  • Key Features : Shares the azetidine-oxadiazole scaffold but incorporates an ethoxyphenylsulfonyl group and a benzamide substituent.
  • Comparison : The ethoxyphenyl group increases hydrophobicity (logP likely higher than the target compound), while the benzamide may enhance hydrogen-bonding capacity. The larger molecular weight (442.5 vs. 320.07) could reduce bioavailability.

5-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

  • Molecular Formula : C₅H₁₀N₄O
  • Molecular Weight : 142.16 g/mol
  • Key Features: Simplistic oxadiazole structure with dimethylamine and aminomethyl groups.
  • Comparison : The absence of a sulfonyl group and azetidine ring results in lower molecular weight and polarity. This compound may exhibit better solubility but lacks the conformational rigidity conferred by the azetidine in the target.

Heterocyclic Variations: Isoxazole, Triazole, and Triazine Derivatives

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.26 g/mol
  • Key Features : Isoxazole core with phenyl and methyl substituents.
  • Comparison : The isoxazole ring (O and N heteroatoms) offers different electronic properties compared to oxadiazole (two N and one O). This may alter binding affinity in biological systems. The smaller size (202.26 g/mol) suggests improved membrane permeability.

N-(3-(((2,6-Dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine

  • Molecular Formula : C₉H₉Cl₂N₅O₂S
  • Molecular Weight : 322.17 g/mol
  • Key Features : Triazole ring with a sulfonamide-linked dichlorophenyl group.
  • The triazole’s aromaticity differs from oxadiazole, affecting π-π stacking interactions.

N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine

  • Molecular Formula : C₁₁H₉F₃N₄
  • Molecular Weight : 254.21 g/mol
  • Key Features : Triazine core with trifluoromethyl and phenyl groups.
  • Comparison: The trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism. The triazine ring’s planar structure contrasts with the non-planar azetidine, impacting target binding.

Substituent Effects: Sulfonyl Groups and Halogenation

N-({5-[(3-Bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-N-(1-naphthyl)amine

  • Molecular Formula : C₂₆H₂₁N₄SBr
  • Molecular Weight : 501.44 g/mol
  • Key Features : Bromobenzyl and naphthyl substituents on a triazole ring.
  • Comparison : The bromine atom increases molecular weight and may enhance halogen bonding. The bulky naphthyl group could hinder target engagement compared to the target compound’s phenylmethanesulfonyl group.

N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine

  • Molecular Formula : C₂₉H₂₉N₅O₂
  • Molecular Weight : 487.58 g/mol
  • Key Features : Fused triazoloquinazoline system with diethoxyphenyl and methylphenyl groups.
  • Comparison : The diethoxy groups enhance hydrophobicity, while the fused ring system may restrict rotational freedom. The absence of a sulfonyl group limits polar interactions compared to the target.

Key Findings

Structural Complexity : The target compound’s azetidine-oxadiazole-sulfonyl architecture balances rigidity (azetidine) and polarity (sulfonyl), distinguishing it from simpler heterocycles like isoxazole or triazine .

Substituent Impact : Bulky groups (e.g., ethoxyphenyl in ) increase molecular weight but may reduce bioavailability. Halogenation (e.g., bromine in ) enhances binding but adds metabolic challenges.

Pharmacokinetic Considerations : The target’s moderate molecular weight (320.07 g/mol) positions it within the typical range for drug-likeness, unlike larger compounds (e.g., 501.44 g/mol in ).

Q & A

Q. What are the common synthetic routes for preparing N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors under reflux with reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Step 2: Alkylation of the oxadiazole intermediate with a sulfonylazetidin-3-amine derivative using polar aprotic solvents (e.g., DMF) and base catalysts (e.g., K2_2CO3_3) .
  • Optimization: Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. Statistical modeling (e.g., response surface methodology) can identify optimal conditions for yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H and 13^13C NMR identify functional groups (e.g., sulfonyl, oxadiazole, azetidine). For example, the oxadiazole C=N peak appears at ~160–165 ppm in 13^13C NMR .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected at m/z 423.1342 for C17_{17}H22_{22}N4_4O3_3S1_1) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .

Example Spectral Data:

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 3.12 (s, N-CH3_3), δ 7.45–7.62 (m, phenyl)
HRMS[M+H]+^+: 423.1342 (calc.), 423.1345 (obs.)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

Methodological Answer:

  • Structural Modifications:
    • Vary substituents on the oxadiazole (e.g., methyl vs. trifluoromethyl) and sulfonylazetidine (e.g., phenyl vs. heteroaryl) to assess impact on target binding .
  • Biological Assays:
    • Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., IC50_{50} determination in cancer lines) .
  • Data Analysis:
    • Correlate substituent electronic properties (Hammett σ values) with bioactivity using multivariate regression .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target proteins?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures (e.g., PDB ID: 3ERT for kinases). Focus on hydrogen bonding with oxadiazole and sulfonyl groups .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability (RMSD < 2.0 Å acceptable) .
  • Free Energy Calculations:
    • Apply MM-GBSA to estimate binding free energy (ΔGbind_{bind}). Values < -40 kcal/mol suggest strong affinity .

Computational Workflow:

Docking: Generate 50 poses, select top 5 based on scoring functions.

MD: Equilibrate system at 310 K, 1 atm.

Analysis: Calculate RMSD, hydrogen bond occupancy, and ΔGbind_{bind}.

Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?

Methodological Answer:

  • Hypothesis Testing:
    • Compare analogs with minor structural differences (e.g., oxadiazole vs. triazole rings) to isolate functional group contributions .
  • Meta-Analysis:
    • Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or trends .
  • Orthogonal Assays:
    • Validate activity in alternate assays (e.g., SPR for binding kinetics vs. cell-based assays) to rule out false positives .

Case Study:
A compound with a triazole ring showed 10-fold lower activity than the oxadiazole analog. MD simulations revealed weaker hydrogen bonding with the target’s catalytic lysine residue .

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